molecular formula C16H25NO B291491 N-(2-ethylhexyl)-4-methylbenzamide

N-(2-ethylhexyl)-4-methylbenzamide

Cat. No.: B291491
M. Wt: 247.38 g/mol
InChI Key: IZWFAWINODGLHJ-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a branched 2-ethylhexyl chain attached to the amide nitrogen. The 2-ethylhexyl group, a hydrophobic branched alkyl chain, likely enhances lipophilicity, making the compound suitable for applications requiring solubility in nonpolar environments, such as surfactants or plasticizers . The 4-methyl group on the benzamide may influence electronic properties and steric interactions, affecting reactivity and molecular packing .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2-ethylhexyl)-4-methylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-6-7-14(5-2)12-17-16(18)15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3,(H,17,18)

InChI Key

IZWFAWINODGLHJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Alkyl vs. Aryl Substituents
  • N-(2-Ethylhexyl)-4-methylbenzamide: The branched 2-ethylhexyl chain increases hydrophobicity, reducing water solubility but enhancing compatibility with organic matrices.
  • N-(2-Methoxyphenyl)-4-methylbenzamide (): The methoxy group (-OCH₃) is electron-donating, improving solubility in polar solvents and possibly enhancing hydrogen-bonding interactions. Its molecular weight (241.29 g/mol) is lower than the ethylhexyl derivative, suggesting differences in volatility and melting points .
Branched vs. Linear Alkyl Chains
  • N-(2,2-Difluorovinyl)-4-methylbenzamide (): The difluorovinyl group introduces electronegative fluorine atoms, increasing reactivity in click chemistry or polymer synthesis. Compared to the ethylhexyl group, this substituent reduces steric bulk but adds polar character .

Data Tables

Table 1: Key Properties of Selected 4-Methylbenzamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituent Notable Properties/Applications References
This compound ~263.4 (estimated) 2-Ethylhexyl High lipophilicity, potential surfactants
N-(2-Iodophenyl)-4-methylbenzamide 349.09 2-Iodophenyl Radiochemistry, catalysis
N-(2-Methoxyphenyl)-4-methylbenzamide 241.29 2-Methoxyphenyl Polar solubility, hydrogen bonding
HDAC Inhibitor 109 ~355.4 6-(2-Aminophenylamino) HDAC1/HDAC3 inhibition (6:1 ratio)

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